molecular formula C17H16N2O5 B5641575 N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)acrylamide

N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5641575
M. Wt: 328.32 g/mol
InChI Key: OCPRLZMSCNNWQP-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of related acrylamide derivatives involves intricate chemical processes that result in the formation of compounds with specific functional groups and structural configurations. For instance, the synthesis of N-(4-nitrophenyl)Acrylamide and its characterization, both experimentally and theoretically, through techniques like Fourier Transform Infrared, Nuclear Magnetic Resonance, and Density Functional Theory, exemplifies the complexity and precision required in chemical synthesis processes (Tanış, Çankaya, & Yalçın, 2019).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)acrylamide reveals detailed insights into their geometric configurations, bond lengths, angles, and electronic structures. The use of X-ray crystallography, as in the study of E and Z isomers of related compounds, provides critical data on the spatial arrangement of atoms, contributing to a deeper understanding of their molecular structure and stability (Shinkre et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of acrylamide derivatives are influenced by their functional groups and molecular structure. Research on the reactivity and polymerization of such compounds, including the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, highlights the factors affecting their chemical behavior and potential applications in material science and biochemistry (Huang et al., 2019).

Physical Properties Analysis

The physical properties of N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)acrylamide and related compounds, such as solubility, melting points, and thermal stability, are essential for understanding their behavior under different conditions. Studies on the physical properties of similar compounds, including their thermal and solubility characteristics, provide valuable information for their practical application and handling (Jeong, Kobayashi, Kakimoto, & Imai, 1994).

Chemical Properties Analysis

Exploring the chemical properties of N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)acrylamide involves examining its reactivity, stability, and interactions with other substances. Studies on the synthesis, structural characterization, and enzyme inhibition studies of related compounds provide insights into their chemical behavior, reactivity patterns, and potential as inhibitors or catalysts in chemical reactions (Abbasi et al., 2013).

properties

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-14-7-8-15(16(11-14)24-2)18-17(20)9-6-12-4-3-5-13(10-12)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPRLZMSCNNWQP-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide

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